molecular formula C10H11ClO2S B1525776 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride CAS No. 102653-21-4

1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride

Cat. No. B1525776
M. Wt: 230.71 g/mol
InChI Key: OPSMOLXFYUYTPZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride, also known as Tetralin, is a chemical compound with the CAS Number: 102653-21-4 . It has a molecular weight of 230.71 . The compound is a partially hydrogenated derivative of naphthalene .


Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride is 1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride are not available, Tetralin is known to be oxidized with air in the liquid phase to generate naphthalene ketone or tetralin alcohol .


Physical And Chemical Properties Analysis

The melting point of 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride is 72-73°C . Tetralin, a related compound, has a density of 0.97 g/cm3 at 20°C, a melting point of -30°C, and a vapor pressure of 0.34 hPa at 20°C .

Scientific Research Applications

Application 1: Solvent in Fabrication of Thin-Film Transistors

  • Summary of the Application : 1,2,3,4-Tetrahydronaphthalene is used as a solvent in the fabrication of solution-processed 6,13-bis (triisopropylsilylethynyl) (TIPS) pentacene thin-film transistors with a cross-linked poly-4-vinylphenol (PVP) dielectric on a polyethersulphone (PES) substrate .

Application 2: Intermediate for Organic Synthesis

  • Summary of the Application : 1,2,3,4-Tetrahydronaphthalene is used as an intermediate for organic synthesis . It is also used for the laboratory synthesis of dry HBr gas .

Future Directions

While specific future directions for 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride are not available, Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified . It is also used for the laboratory synthesis of hydrogen bromide .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSMOLXFYUYTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride

CAS RN

102653-21-4
Record name 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride
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1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride
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1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride
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Reactant of Route 6
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride

Citations

For This Compound
1
Citations
A Sokolov, S Golovach, I Kozlinsky, K Dolia… - …, 2019 - thieme-connect.com
A three-step synthesis of β-alkoxy-substituted alicyclic sulfonyl chlorides from cyclic alkenes and alcohols is reported. The scope of the method was studied for a range of the substrates …
Number of citations: 4 www.thieme-connect.com

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